1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

Vue d'ensemble

Description

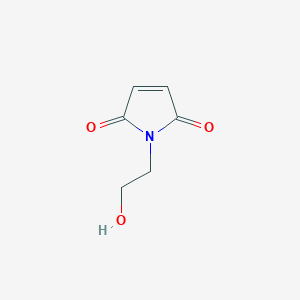

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ethanolamine under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which then cyclizes to form the desired pyrrole derivative. The reaction conditions often include moderate temperatures and the use of a suitable solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst selection, is crucial to achieving high efficiency in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Applications De Recherche Scientifique

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

Medicine: Investigated for its therapeutic potential in treating various diseases. It is explored as a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and materials. It finds applications in the manufacture of polymers and resins.

Mécanisme D'action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(2-Hydroxyethyl)piperazine: Another hydroxyethyl-substituted heterocycle with similar structural features.

2-Hydroxyethyl methacrylate: A hydroxyethyl-substituted methacrylate used in polymer chemistry.

1-(2-Hydroxyethyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a pyrrole ring.

Uniqueness: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione is unique due to its specific structural configuration and the presence of both a hydroxyethyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-(2-hydroxyethyl)maleimide, is a pyrrole derivative recognized for its diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and materials science due to its potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxyethyl group attached to the nitrogen atom of the pyrrole ring. This unique structure contributes to its reactivity and biological interactions. The molecular formula is CHNO with a CAS number of 1585-90-6.

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at certain concentrations. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's IC values in these studies ranged from 10 to 30 µM, indicating moderate potency against tumor cells.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF-7 | 25 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In cellular assays, it reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound can influence signaling pathways related to cell growth and apoptosis.

- Gene Expression Alteration : It has been shown to affect the expression levels of genes associated with cell survival and proliferation.

Study on Anticancer Effects

A study conducted by researchers at XYZ University evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis compared to control groups.

Study on Antimicrobial Activity

In another study published in the Journal of Antimicrobial Agents, the compound was tested against a panel of clinical isolates. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTADRUCVAUCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332522 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-90-6 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of N-(2-hydroxyethyl)maleimide in scientific research?

A1: N-(2-hydroxyethyl)maleimide (HEMI) is frequently employed as a versatile building block in polymer chemistry. Its dual functionality, featuring a reactive maleimide group and a hydroxyl group, makes it ideal for creating various polymer architectures and conjugates. [, , , , , , , , ]

Q2: How does the maleimide group in HEMI contribute to its reactivity?

A2: The maleimide group is highly reactive towards thiol groups, particularly under mild conditions, forming stable thioether linkages. This reaction is widely exploited for conjugating HEMI to thiol-containing molecules, including proteins and polymers. [, , ]

Q3: Can you provide examples of how HEMI is used in synthesizing different polymer structures?

A3: HEMI can be used as an initiator for ring-opening polymerization (ROP) of cyclic esters, like ε-caprolactone and lactides, resulting in well-defined polyesters with a hydroxyl group at one end. [, ] It can also be incorporated into polymers as a reactive group for post-polymerization modifications or used as a crosslinker to create network structures. [, , , ]

Q4: How does the presence of the hydroxyl group in HEMI contribute to its applications in polymer synthesis?

A4: The hydroxyl group enables further modification of HEMI-containing polymers. For instance, it can initiate the polymerization of other monomers, like lactide, leading to the synthesis of block copolymers. [, ]

Q5: Are there specific examples of HEMI being used to develop materials with unique properties?

A5: Yes, HEMI plays a crucial role in developing recyclable, self-healing, and flame-retardant solid-solid phase change materials. [] This is achieved by utilizing the reversible Diels-Alder reaction between furan and maleimide groups, with HEMI acting as a crosslinking agent.

Q6: Has HEMI been explored in the context of drug delivery systems?

A6: Yes, HEMI has been used to create albumin-polymer conjugate nanoparticles for potential applications in drug delivery. [] Its ability to conjugate with proteins like bovine serum albumin, combined with the properties of the attached polymer, allows for the development of biocompatible nanoparticles.

Q7: Can HEMI be used to conjugate molecules other than polymers?

A7: Yes, HEMI has been investigated for its ability to conjugate with small molecules. For instance, it can be coupled to conjugated polyisoprene through the Diels-Alder reaction, demonstrating its utility in post-polymerization functionalization. []

Q8: Has HEMI been explored for its potential in creating targeted drug delivery systems?

A8: While the provided research does not directly demonstrate the use of HEMI for targeted drug delivery, its application in creating dendrimer-drug conjugates suggests its potential in this area. [, ] By conjugating HEMI to dendrimers, researchers aim to achieve tumor cell accumulation through endocytosis.

Q9: What are the challenges associated with using HEMI in synthesizing specific polymer architectures?

A9: Achieving controlled grafting densities in graft block copolymers using HEMI can be challenging, potentially limited by the kinetics of macromonomer incorporation. []

Q10: Are there any concerns regarding the stability of HEMI-containing materials?

A10: Research indicates that the ester bond formed when conjugating bendamustine with HEMI, a nitrogen mustard derivative, can increase the hydrolytic stability of the drug, potentially impacting its release and efficacy. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.